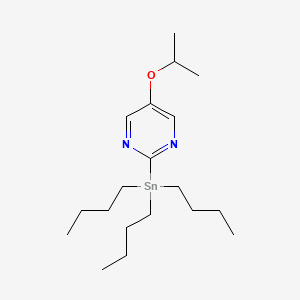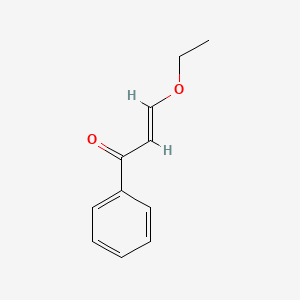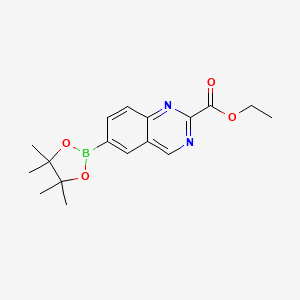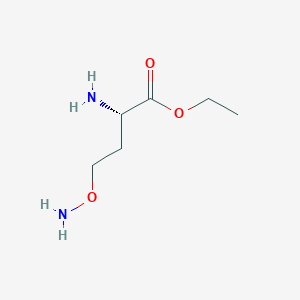
L-Homoserine,o-amino-,ethyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Homoserine, o-amino-, ethyl ester (9CI) can be synthesized through the esterification of L-homoserine with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of L-Homoserine, o-amino-, ethyl ester (9CI) involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Homoserine, o-amino-, ethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-Homoserine, o-amino-, ethyl ester (9CI).
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
L-Homoserine, o-amino-, ethyl ester (9CI) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of L-Homoserine, o-amino-, ethyl ester (9CI) involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to participate in enzymatic reactions and form intermediates that play crucial roles in metabolic pathways .
Comparison with Similar Compounds
L-Homoserine, o-amino-, ethyl ester (9CI) can be compared with other similar compounds such as:
L-Homoserine: A precursor in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine.
L-Threonine: An isomer of homoserine with similar biochemical properties.
O-Succinyl Homoserine: A derivative involved in the synthesis of methionine.
Properties
Molecular Formula |
C6H14N2O3 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-aminooxybutanoate |
InChI |
InChI=1S/C6H14N2O3/c1-2-10-6(9)5(7)3-4-11-8/h5H,2-4,7-8H2,1H3/t5-/m0/s1 |
InChI Key |
OCAOXHNTZDQBLH-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCON)N |
Canonical SMILES |
CCOC(=O)C(CCON)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


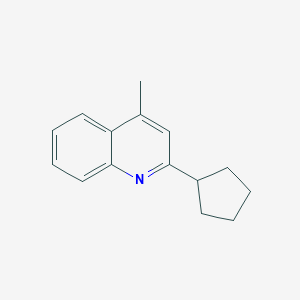

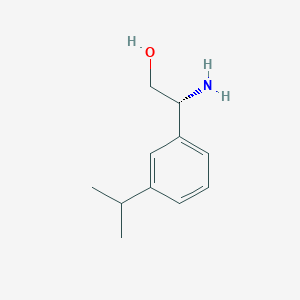
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)


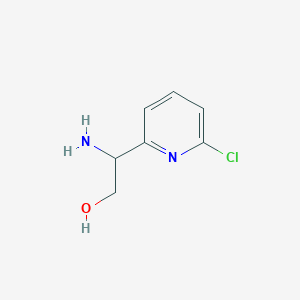
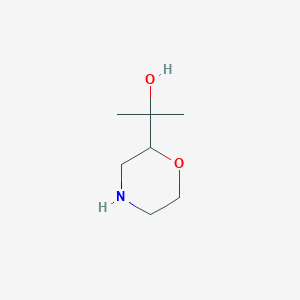
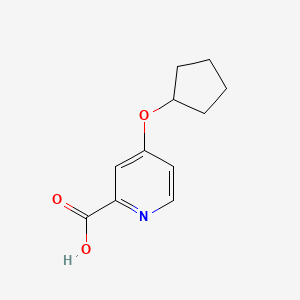
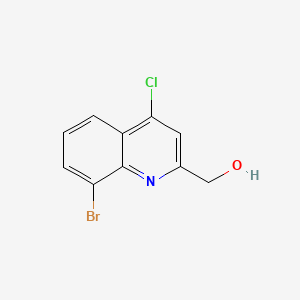
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
